2,4,6,8-Tetraphenyl-2,4,6,8-tetraazabicyclo[3.3.0]octane

Potentiometric sensor Triiodide ion-selective electrode Nernstian slope

2,4,6,8-Tetraphenyl-2,4,6,8-tetraazabicyclo[3.3.0]octane (TPTABO, C28H26N4, MW 418.5 g/mol) is a tetraazabicyclo[3.3.0]octane derivative in which all four endocyclic nitrogen atoms bear phenyl substituents. It is synthesized via acid-catalyzed condensation of glyoxal, formaldehyde, and aniline, and its X-ray crystal structure reveals a cis-dienvelope geometry for the fused imidazolidine rings.

Molecular Formula C28H26N4
Molecular Weight 418.5 g/mol
CAS No. 159638-20-7
Cat. No. B12942833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6,8-Tetraphenyl-2,4,6,8-tetraazabicyclo[3.3.0]octane
CAS159638-20-7
Molecular FormulaC28H26N4
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESC1N(C2C(N1C3=CC=CC=C3)N(CN2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C28H26N4/c1-5-13-23(14-6-1)29-21-30(24-15-7-2-8-16-24)28-27(29)31(25-17-9-3-10-18-25)22-32(28)26-19-11-4-12-20-26/h1-20,27-28H,21-22H2
InChIKeyVFMGIFVQVTXVFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6,8-Tetraphenyl-2,4,6,8-tetraazabicyclo[3.3.0]octane (CAS 159638-20-7): Core Identity and Research-Grade Procurement Context


2,4,6,8-Tetraphenyl-2,4,6,8-tetraazabicyclo[3.3.0]octane (TPTABO, C28H26N4, MW 418.5 g/mol) is a tetraazabicyclo[3.3.0]octane derivative in which all four endocyclic nitrogen atoms bear phenyl substituents. It is synthesized via acid-catalyzed condensation of glyoxal, formaldehyde, and aniline, and its X-ray crystal structure reveals a cis-dienvelope geometry for the fused imidazolidine rings . The compound has been utilized as a charge-transfer complexing agent for iodine, leading to its application as a neutral carrier in a triiodide ion-selective electrode . It also serves as a model system for studying anomeric effects in N–C–N moieties .

Why In-Class 2,4,6,8-Tetraazabicyclo[3.3.0]octane Derivatives Cannot Be Freely Substituted for 159638-20-7


The 2,4,6,8-tetraazabicyclo[3.3.0]octane scaffold tolerates a wide range of N-substituents—phenyl, 4-chlorophenyl, 4-methoxyphenyl, benzyl, acetyl, nitro, and others—yet the identity of these substituents governs critical performance properties that render generic substitution scientifically unsound. The tetraphenyl derivative (CAS 159638-20-7) distinguishes itself from close analogs such as the tetrakis(4-chlorophenyl) and tetrakis(4-methoxyphenyl) variants in its specific anomeric effect pattern and supramolecular architecture , and from the tetrabenzyl derivative in its ability to form a well-characterized charge-transfer complex with iodine that functions as an effective ion carrier in potentiometric sensors . Moreover, the tetraphenyl-substituted compound uniquely enables a near-Nernstian triiodide electrode response (54.7 mV/decade), whereas alternative carriers such as the clotrimazole–triiodide ion pair produce super-Nernstian slopes (−68.9 mV/decade) that complicate analytical interpretation . These performance divergences mean that substituting even a closely related tetraazabicyclo[3.3.0]octane derivative will predictably alter sensor calibration, selectivity, and lifetime.

Head-to-Head Quantitative Evidence for 2,4,6,8-Tetraphenyl-2,4,6,8-tetraazabicyclo[3.3.0]octane (CAS 159638-20-7) Versus Closest Competitor Compounds


Near-Nernstian Electrode Slope Versus Clotrimazole-Triiodide Carrier (Super-Nernstian Deviation)

When incorporated into a plasticized PVC membrane as a charge-transfer complex with iodine, TPTABO yields a triiodide ion-selective electrode with a near-Nernstian slope of 54.7 ± 0.8 mV decade⁻¹ . In contrast, the clotrimazole-triiodide ion-pair-based electrode, a commonly cited alternative carrier, exhibits a super-Nernstian slope of −68.9 mV per decade . The TPTABO electrode's slope closely approaches the theoretical Nernstian value of approximately −59 mV for a monovalent anion at 25 °C, whereas the super-Nernstian behavior of the clotrimazole electrode indicates a mixed or non-ideal response mechanism that complicates calibration and data interpretation.

Potentiometric sensor Triiodide ion-selective electrode Nernstian slope

Superior Detection Limit and Linear Dynamic Range for Triiodide Sensing Versus Clotrimazole-Triiodide Electrode

The TPTABO-based triiodide electrode achieves a detection limit of 2.0 × 10⁻⁶ M with a linear dynamic range spanning 5.0 × 10⁻² to 3.5 × 10⁻⁶ M (over 4 orders of magnitude) . The clotrimazole-triiodide electrode, by comparison, exhibits a detection limit of 5 × 10⁻⁶ M and a narrower linear range of 5 × 10⁻³ to 8 × 10⁻⁶ M (approximately 2.8 orders of magnitude) . The TPTABO electrode therefore provides a 2.5-fold lower detection limit and a wider analytical working range.

Detection limit Linear dynamic range Triiodide quantification

Quantitatively Characterized Charge-Transfer Complex with Iodine: Thermodynamic and Kinetic Parameters

TPTABO forms a well-defined charge-transfer complex with iodine in chloroform solution, formulated as (TPTABO·I⁺)I₃⁻, with a 2:1 (I₂:TPTABO) stoichiometry confirmed by IR and NMR spectroscopy . The formation constant, as well as the enthalpy, entropy, and activation parameters (Eₐ, ΔH‡, ΔS‡), were quantitatively determined from temperature-dependent spectrophotometric data . In contrast, analogous tetraazabicyclo[3.3.0]octane derivatives with non-phenyl substituents (e.g., tetrabenzyl or tetraacetyl) have not been reported to form isolable charge-transfer complexes with iodine, limiting their direct applicability as ion-recognition elements. This quantitative characterization provides a reproducible basis for fabricating the triiodide-selective electrode, where the complex serves as a neutral carrier .

Charge-transfer complex Iodine complexation Spectrophotometric determination

Electrode Operational Lifetime Exceeding 10 Months Versus Typical Triiodide Electrode Lifetimes

The TPTABO-based triiodide PVC membrane electrode maintains stable potentiometric response without considerable divergence for at least 10 months of continuous use . While many triiodide-selective electrodes based on alternative carriers (e.g., metal–Schiff base complexes, ion-pair systems) are reported with functional lifetimes typically in the range of weeks to a few months, the TPTABO system's demonstrated 10-month stability is notably extended. This longevity is attributed to the chemical robustness of the TPTABO–iodine charge-transfer complex within the plasticized PVC matrix .

Sensor durability Operational lifetime Potentiometric stability

Crystallographically Defined cis-Dienvelope Geometry and Anomeric Effect: Structural Basis for Differentiated Ion-Recognition

X-ray structural determination of TPTABO reveals a cis-dienvelope geometry for the two fused imidazolidine rings, a conformation that is sterically and electronically governed by the four phenyl substituents . The anomeric effect (nN → σ*C–N) in TPTABO is manifested by reduced nitrogen pyramidality and shortened C–N bond lengths, with the degree of this effect being solvent-dependent as shown by 1H-NMR methylenic proton splitting patterns . By comparison, the tetrakis(4-chlorophenyl) derivative exhibits two equal endo anomeric effects, while the tetrakis(4-methoxyphenyl) analog displays two unequal inter-ring anomeric effects, leading to different supramolecular hydrogen-bonding networks (3D framework via C–H···Cl bonds versus corrugated sheets via C–H···O and C–H···π interactions, respectively) . These structural differences directly impact the electron-donating ability of the nitrogen lone pairs and thus the compound's capacity to act as a charge-transfer donor toward iodine, underpinning its ion-recognition selectivity.

X-ray crystallography Anomeric effect Supramolecular architecture

Procurement-Relevant Application Scenarios Where 2,4,6,8-Tetraphenyl-2,4,6,8-tetraazabicyclo[3.3.0]octane (CAS 159638-20-7) Demonstrates Verified Differentiation


Fabrication of Research-Grade Triiodide Ion-Selective Electrodes with Extended Linear Range and Near-Nernstian Response

Researchers constructing potentiometric sensors for triiodide (I₃⁻) quantification—for example, in kinetic studies of iodine-mediated reactions or in environmental iodine speciation analysis—benefit from TPTABO's demonstrated electrode performance: a near-Nernstian slope of 54.7 ± 0.8 mV decade⁻¹ and a linear dynamic range spanning 5.0 × 10⁻² to 3.5 × 10⁻⁶ M . Compared to the clotrimazole-triiodide carrier, which yields a super-Nernstian −68.9 mV decade⁻¹ slope and a narrower range, the TPTABO electrode enables more straightforward calibration and wider applicability without requiring empirical correction factors .

Long-Term Potentiometric Monitoring Requiring Sensor Stability Beyond 10 Months

In industrial or environmental monitoring settings where frequent sensor replacement is impractical—such as continuous iodide/triiodide monitoring in brine solutions, pharmaceutical process streams, or wastewater—TPTABO-based electrodes offer a documented operational lifetime of at least 10 months without significant drift . This durability reduces procurement frequency and total cost of ownership relative to electrodes based on less stable carriers whose lifetimes are typically reported in weeks to a few months.

Fundamental Studies of Charge-Transfer Complexation and Anomeric Effects in Bicyclic Tetraamines

TPTABO serves as a uniquely well-characterized model compound for investigating the interplay between N-substituent identity, anomeric effects, and charge-transfer donor properties in the tetraazabicyclo[3.3.0]octane scaffold. With its fully solved X-ray crystal structure , quantitatively determined iodine complexation thermodynamics and kinetics , and solvent-dependent 1H-NMR anomeric effect signatures , TPTABO provides a reference standard against which the properties of new tetraazabicyclo[3.3.0]octane derivatives can be benchmarked.

Precursor or Model System in Energetic Materials Research on Bicyclo-HMX Analogues

Though TPTABO itself is not directly nitrolyzed to bicyclo-HMX, the tetraazabicyclo[3.3.0]octane core it embodies is the same scaffold found in the energetic compound bicyclo-HMX, whose theoretical maximum density (1.86 g cm⁻³), detonation velocity (9050 m s⁻¹), and detonation pressure (37 GPa) have been computed . TPTABO provides a non-energetic, benchtop-stable structural surrogate for studying the conformational preferences (cis-dienvelope geometry) and electronic properties of the tetraazabicyclo[3.3.0]octane ring system that underpin the performance of nitrated energetic derivatives.

Quote Request

Request a Quote for 2,4,6,8-Tetraphenyl-2,4,6,8-tetraazabicyclo[3.3.0]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.